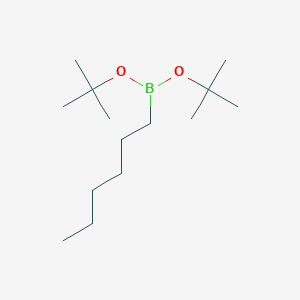
DI-Tert-butyl hexylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-Tert-butyl hexylboronate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boron atom bonded to two tert-butyl groups and a hexyl group. The structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl hexylboronate typically involves the reaction of hexylboronic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronate ester. The general reaction scheme is as follows:
Hexylboronic acid+2Tert-butyl alcohol→DI-Tert-butyl hexylboronate+Water
The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product. The use of a dehydrating agent, such as molecular sieves, can help in removing the water formed during the reaction, thereby driving the equilibrium towards the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl hexylboronate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester into borane derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups, leading to the formation of new boronate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of tert-butyl groups.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: New boronate esters with different functional groups.
Scientific Research Applications
DI-Tert-butyl hexylboronate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to target specific cellular pathways.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of DI-Tert-butyl hexylboronate involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. In biological systems, the boron atom can interact with cellular proteins and enzymes, leading to the inhibition of specific pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butylboronic acid
- Hexylboronic acid
- DI-Tert-butylborane
Uniqueness
DI-Tert-butyl hexylboronate is unique due to the presence of both tert-butyl and hexyl groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis, allowing for the formation of complex molecules with high precision. Additionally, its stability and reactivity make it suitable for various industrial applications.
Properties
CAS No. |
86595-51-9 |
|---|---|
Molecular Formula |
C14H31BO2 |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
hexyl-bis[(2-methylpropan-2-yl)oxy]borane |
InChI |
InChI=1S/C14H31BO2/c1-8-9-10-11-12-15(16-13(2,3)4)17-14(5,6)7/h8-12H2,1-7H3 |
InChI Key |
SFOYYTCENMDGDB-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















